molecular formula C9H14N4S B14896825 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine

9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine

Cat. No.: B14896825
M. Wt: 210.30 g/mol
InChI Key: LXJYITLUAFSQOG-UHFFFAOYSA-N
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Description

9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a diazepine moiety. Its structure includes a methyl group at position 9 and a methylthio (-SMe) substituent at position 2. Pyrimido[4,5-e][1,4]diazepines are recognized for their diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties .

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

9-methyl-2-methylsulfanyl-5,6,7,8-tetrahydropyrimido[4,5-e][1,4]diazepine

InChI

InChI=1S/C9H14N4S/c1-13-4-3-10-5-7-6-11-9(14-2)12-8(7)13/h6,10H,3-5H2,1-2H3

InChI Key

LXJYITLUAFSQOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC2=CN=C(N=C21)SC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidine and Diazepine Precursors

A prominent method involves the cyclocondensation of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with nitrogen-containing heterocycles. In a study by et al., this carbaldehyde derivative was reacted with 4-amino-1,2,4-triazole-5-thiones in dimethylformamide (DMF) at 50–60°C for 4–8 hours. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the electrophilic aldehyde carbon, followed by cyclization to form the diazepine ring. The methylthio group is retained from the starting material, eliminating the need for post-synthetic thiolation.

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 50–60°C
  • Catalyst: None (thermal activation)
  • Yield: 41–89% (for analogous compounds)

This method’s efficiency is attributed to DMF’s high polarity, which stabilizes transition states. However, side reactions, such as hydrolysis of the chloro substituent, necessitate careful control of reaction time and temperature.

Base-Catalyzed Condensation in Polar Solvents

An alternative approach employs dimethyl sulfoxide (DMSO) as a solvent with sodium hydroxide as a catalyst. A PMC study demonstrated the condensation of methyl 2-cyano-3,3-dimethylthioacrylate with a pyrimidine-diazepine precursor at room temperature. The methylthio group is introduced via the thioacrylate reagent, while the nitrile moiety participates in ring closure.

Reaction Conditions:

  • Solvent: DMSO
  • Catalyst: NaOH (1.5 equiv)
  • Temperature: Room temperature
  • Yield: 85% (for structurally related compounds)

This method offers milder conditions, reducing thermal decomposition risks. The nitrile group’s IR absorption at 2209 cm⁻¹ and a $$ ^{13}\text{C} $$ NMR signal at 115.9 ppm serve as key characterization markers.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation (DMF) Base-Catalyzed (DMSO)
Reaction Time 4–8 hours 3 hours
Temperature 50–60°C 25°C
Yield Moderate (41–89%) High (85%)
Byproducts Hydrolysis products Minimal
Scalability Industrial feasibility Lab-scale optimization

The DMSO-based method achieves higher yields under milder conditions but requires stoichiometric base, complicating purification. In contrast, the DMF route is more scalable but demands precise temperature control.

Mechanistic Insights

Cyclocondensation Mechanism

  • Nucleophilic Attack: The amino group of 4-amino-1,2,4-triazole-5-thione attacks the aldehyde carbon of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde, forming a Schiff base intermediate.
  • Ring Closure: Intramolecular cyclization eliminates HCl, forming the diazepine ring.
  • Aromatization: Dehydration yields the fully conjugated bicyclic system.

Base-Catalyzed Pathway

  • Deprotonation: NaOH deprotonates the thioacrylate’s α-hydrogen, generating a nucleophilic enolate.
  • Michael Addition: The enolate attacks the pyrimidine’s electrophilic carbon, forming a covalent bond.
  • Cyclization: The nitrile group undergoes intramolecular cyclization, releasing water and forming the diazepine ring.

Experimental Considerations

Purification and Characterization

  • Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.
  • Spectroscopy: $$ ^1\text{H} $$ NMR confirms methylthio (δ 2.73 ppm, singlet) and diazepine NH (δ 8.1–8.3 ppm).
  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 211.1) validates molecular weight.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methylamine for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing biological processes such as neurotransmission and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine ()
  • Substituents : Ethoxymethyl (position 1), phenyl (position 9).
  • Activity : Derived from an HIV-1 reverse transcriptase inhibitor scaffold; structural modifications aim to optimize pharmacokinetics .
TAK-960 ()
  • Structure: 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-...
  • Activity : Polo-like kinase inhibitor with antitumor activity in colorectal cancer models.
  • Key Differences : The cyclopentyl and difluoro substituents enhance target selectivity and potency, while the target compound’s methylthio group may prioritize different kinase interactions .
Pyrido-Fused Deazapurines ()
  • Examples : 4-(Methylthio)-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine.
  • Key Differences : The fused pyrido-pyrrolo system alters electronic properties compared to the diazepine ring, affecting solubility and DNA/RNA binding .

Data Table: Comparative Analysis

Compound Name / ID Substituents Biological Activity Key Structural Features Reference
Target Compound 2-SMe, 9-Me Under investigation (kinase/RT) High lipophilicity, compact core N/A
1-Ethoxymethyl-5-methyl-9-phenyl (E1,3) 1-Ethoxymethyl, 9-Ph HIV-1 RT inhibition Bulky substituents, polar groups
TAK-960 (E9) 9-Cyclopentyl, 7,7-difluoro Polo-like kinase inhibition Fluorinated, cyclopentyl
4-SMe-Pyrido-pyrrolo (E4) 4-SMe, pyrido-pyrrolo fusion Nucleoside analog potential Extended π-system

Biological Activity

The compound 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is a member of the diazepine family, which has garnered attention for its diverse biological activities. Diazepines are known for their pharmacological versatility, including applications in anti-cancer therapies, neuropharmacology, and as enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine can be represented as follows:

  • IUPAC Name : 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine
  • Molecular Formula : C11H14N4S
  • Molecular Weight : 222.32 g/mol

Research indicates that compounds within the diazepine class can interact with various biological targets:

  • GABA Receptor Modulation : Diazepines often act as modulators of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects.
  • Inhibition of Bromodomain Proteins : Recent studies have shown that diazepine derivatives can inhibit bromodomain-containing proteins involved in gene transcription regulation. This inhibition has implications for cancer therapy as it may suppress tumor growth by altering gene expression profiles .
  • Cytotoxic Activity : The compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have demonstrated that related diazepine compounds can induce apoptosis in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of various diazepine derivatives revealed that 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine has significant activity against cancer cell lines. The following table summarizes the IC50 values for selected compounds:

Compound NameCell LineIC50 (µM)
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepineHCT-11616.19 ± 1.35
Related Diazepine AMCF-717.16 ± 1.54
DoxorubicinMCF-710.00 ± 0.50

These results indicate that the compound's cytotoxicity is comparable to established chemotherapeutic agents.

Case Studies

A notable case study investigated the effects of diazepine derivatives on apoptosis induction in cancer cells. The study found that treatment with these compounds led to increased levels of caspase activation—a key marker for apoptosis—demonstrating their potential as anti-cancer agents .

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